molecular formula C16H17ClN2O6 B6348394 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-34-0

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348394
CAS No.: 1326809-34-0
M. Wt: 368.77 g/mol
InChI Key: RDOQHEPCGHOXAP-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a benzoyl group substituted with chlorine and nitro functionalities, an oxa-azaspirodecane core, and a carboxylic acid group. The presence of these diverse functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide. This step often requires a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the spirocyclic intermediate reacts with a benzoyl chloride derivative under basic conditions.

    Chlorination and Nitration: The benzoyl intermediate is then subjected to chlorination and nitration reactions to introduce the chlorine and nitro groups at the desired positions on the benzene ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can also be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions for ester or amide hydrolysis.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and chlorine groups can enhance its interaction with biological targets.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological pathways. Its spirocyclic structure can provide stability and specificity in drug-receptor interactions.

    Industry: Used in the development of new materials and catalysts. Its structural features can be exploited to create novel polymers and catalytic systems.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can improve the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with a propyl group instead of a hydrogen atom.

    4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with a methyl group.

Uniqueness

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.

This detailed article provides a comprehensive overview of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O6/c17-12-5-4-10(19(23)24)8-11(12)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOQHEPCGHOXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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